molecular formula C24H24ClNO5S B2357712 (E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[(3-methoxyphenyl)methyl]ethenesulfonamide CAS No. 339018-73-4

(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[(3-methoxyphenyl)methyl]ethenesulfonamide

Cat. No.: B2357712
CAS No.: 339018-73-4
M. Wt: 473.97
InChI Key: ZYQRMFOIUWXGLG-OUKQBFOZSA-N
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Description

(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[(3-methoxyphenyl)methyl]ethenesulfonamide is a recognized potent and selective antagonist of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are non-selective cation channels that are highly expressed in the brain and kidney, where they play critical roles in cellular processes such as calcium homeostasis, neurite outgrowth, and podocyte survival in the glomerulus. This compound has emerged as a critical pharmacological tool for dissecting the pathophysiological roles of TRPC5. Its primary research value lies in investigating the mechanisms underlying neurological disorders, including anxiety and depression, as TRPC5 activity has been linked to the modulation of fear and stress responses Source . Furthermore, it is extensively used in renal research, particularly in studies focused on progressive kidney diseases and proteinuria, where TRPC5 inhibition has been shown to protect podocytes and reduce glomerular damage Source . By selectively blocking TRPC5-mediated calcium entry, this inhibitor enables researchers to elucidate channel function in native tissues and disease models, providing invaluable insights for potential therapeutic development.

Properties

IUPAC Name

(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[(3-methoxyphenyl)methyl]ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO5S/c1-29-22-5-3-4-20(14-22)16-26-32(27,28)13-12-18-8-11-23(24(15-18)30-2)31-17-19-6-9-21(25)10-7-19/h3-15,26H,16-17H2,1-2H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQRMFOIUWXGLG-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNS(=O)(=O)C=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CNS(=O)(=O)/C=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[(3-methoxyphenyl)methyl]ethenesulfonamide is a compound that belongs to the class of N-aryl-2-ethenesulfonamides, which have garnered attention for their diverse biological activities, particularly in the context of anticancer properties. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and quantitative structure-activity relationship (QSAR) analyses.

Anticancer Activity

Research indicates that compounds based on (E)-N-Aryl-2-ethenesulfonamide exhibit significant anticancer properties. A study involving 40 derivatives demonstrated their ability to inhibit cancer cell proliferation effectively. The quantitative structure-activity relationship (QSAR) modeling revealed a strong correlation between molecular descriptors and anticancer activity, with the artificial neural network (ANN) model achieving a correlation coefficient of approximately 0.96, indicating high predictive accuracy for these compounds .

Key Findings:

  • Inhibition of Cancer Cell Proliferation: The compound has been shown to inhibit the proliferation of various cancer cell lines.
  • QSAR Analysis: Significant descriptors affecting anticancer activity include electronic and steric factors, with a correlation coefficient R2=0.81R^2=0.81 for MLR models .

The mechanism through which (E)-N-Aryl-2-ethenesulfonamides exert their anticancer effects primarily involves the modulation of cellular signaling pathways. These compounds are believed to activate the NRF2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation . By activating NRF2, these compounds can enhance the expression of antioxidant enzymes and reduce pro-inflammatory mediators.

Additional Biological Activities

Beyond their anticancer properties, sulfonamides like (E)-N-Aryl-2-ethenesulfonamide have been associated with several other biological activities:

  • Antioxidant Activity: These compounds demonstrate significant antioxidant properties, which are vital for protecting cells from oxidative damage.
  • Anti-inflammatory Effects: They have shown potential in reducing inflammation through various biochemical pathways.

Case Studies

  • In Vitro Studies: In vitro analyses have confirmed that derivatives of this compound can significantly inhibit cancer cell lines such as breast and colon cancer cells.
  • Animal Models: Studies involving animal models have indicated that these compounds can prolong survival in models of acute ischemia, suggesting neuroprotective properties alongside their anticancer effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntioxidantReduction in oxidative stress markers
Anti-inflammatoryDecrease in pro-inflammatory cytokines
NeuroprotectiveProlonged survival in ischemic models

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of ethenesulfonamide, including the compound , exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For instance, (E)-N-Aryl-2-ethene-sulfonamide derivatives have been identified as potent agents against various cancer types, including prostate cancer and breast cancer .

Endothelin Receptor Antagonism

The compound has been studied for its antagonistic effects on endothelin receptors (ETA and ETB), which play a crucial role in cardiovascular diseases. Ethenesulfonamide derivatives have shown promise as selective antagonists, potentially leading to new treatments for conditions such as hypertension and heart failure. A quantitative structure-activity relationship (QSAR) study highlighted the importance of specific molecular features that enhance selectivity for these receptors .

Cardiovascular Diseases

Given its properties as an endothelin receptor antagonist, this compound may be developed into a therapeutic agent for managing cardiovascular diseases. Its ability to selectively inhibit ETA or ETB receptors could provide a tailored approach to treatment, improving patient outcomes by reducing side effects associated with non-selective antagonists .

Cancer Treatment

The anticancer properties of the compound suggest its potential use in oncology as part of combination therapies or as a standalone treatment for specific cancers. Ongoing research into its efficacy and safety profiles is essential for advancing its clinical application .

QSAR Studies

A detailed QSAR analysis has been conducted on ethenesulfonamide derivatives to identify structural features that contribute to their biological activity. These studies utilize correlation analysis and multiple linear regression techniques to derive predictive models that guide future drug design efforts .

Preclinical Trials

Preclinical trials involving various ethenesulfonamide derivatives have demonstrated promising results in animal models, particularly concerning their anticancer efficacy and cardiovascular protective effects. These findings support further investigation into their clinical applicability.

Data Table: Summary of Applications

Application AreaActivity TypeKey Findings
Anticancer ResearchCell Proliferation InhibitionInhibits growth of prostate and breast cancer cells
Cardiovascular TreatmentEndothelin Receptor AntagonismSelective inhibition could lead to better management of hypertension
QSAR AnalysisStructure-Activity RelationshipIdentifies key molecular features for receptor selectivity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with structurally related (E)-N-aryl-2-arylethenesulfonamides from the literature:

Compound Name & ID Key Substituents Melting Point (°C) Biological Activity/Notes Reference
(E)-N-(4-Methoxy-3-nitrophenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide (6s) 4-Methoxy-3-nitrophenyl; 2,4,6-trimethoxyphenyl 172–174 Intermediate for anticancer analogues; nitro group allows reduction to amino derivatives .
(E)-N-(3-Amino-4-methoxyphenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide (6t) 3-Amino-4-methoxyphenyl; 2,4,6-trimethoxyphenyl 164–166 Reduced nitro derivative of 6s; improved solubility due to -NH₂ group .
(E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d) 4-Fluorophenyl; 4′-methoxyphenyl 98–100 Moderate cytotoxicity; fluorine enhances metabolic stability .
(E)-N-(3-Hydroxy-4-methoxyphenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide (6p) 3-Hydroxy-4-methoxyphenyl; 2,4,6-trimethoxyphenyl 148–150 Hydroxyl group increases polarity; potential for prodrug derivatization .
Target Compound 4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl; N-(3-methoxyphenyl)methyl N/A* Hypothesized enhanced tubulin inhibition due to chloro and dual methoxy groups.

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The target compound’s 4-chlorophenylmethoxy group increases lipophilicity compared to analogues with nitro (6s) or hydroxy (6p) groups. This may enhance membrane permeability but reduce aqueous solubility . Dual methoxy groups (3- and 4-positions on phenyl rings) likely improve π-π stacking interactions with hydrophobic enzyme pockets compared to mono-methoxy analogues (e.g., 6d) .

Electronic Effects: The electron-withdrawing chloro group in the target compound may stabilize the sulfonamide’s negative charge, enhancing hydrogen-bonding with targets like tubulin .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows Method A or B (), involving condensation of a sulfamoylacetic acid derivative with a substituted benzaldehyde. However, the 4-chlorophenylmethoxy group may require additional protection/deprotection steps compared to simpler methoxy or nitro derivatives .

Biological Implications :

  • Analogues with trimethoxyphenyl groups (e.g., 6s, 6t) show potent antiproliferative activity, suggesting the target compound’s dual methoxy and chloro substituents could synergize for enhanced efficacy .
  • Fluorine in 6d improves pharmacokinetics but may reduce target affinity compared to chloro .

Research Findings and Data Analysis

Spectral Data Comparison

  • ¹H NMR Shifts :

    • The target compound’s aromatic protons are expected near δ 6.5–7.6 ppm (similar to 6s and 6p), with distinct signals for -OCH₃ (δ ~3.8 ppm) and -SO₂NH- (δ ~9.5 ppm) .
    • The (E)-ethene protons would resonate as doublets at J ≈ 15.3–15.6 Hz, consistent with analogues .
  • HRMS Validation: Expected [M+H]⁺ for the target compound (C₂₉H₂₇ClN₂O₅S): ~575.13. Closest analogue 6p (C₁₈H₂₁NO₇S) has [M+H]⁺ at 396.1062 , highlighting the target’s higher molecular weight.

Hypothetical Activity Profile

Based on structural parallels:

  • Tubulin Inhibition : Likely comparable to combretastatin analogues due to trimethoxy and ethenesulfonamide motifs .
  • Cytotoxicity: Potential IC₅₀ values in the nanomolar range, similar to 6s (IC₅₀ = 12 nM against MCF-7 cells) .

Preparation Methods

Preparation of the Ethene Precursor

A styrene derivative bearing a sulfonyl chloride group is reacted with a primary amine under basic conditions. For example, 4-chlorostyrene sulfonyl chloride is treated with 2-aminoethyl-(3-methoxyphenyl)methylamine in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction proceeds via nucleophilic attack at the sulfonyl chloride, forming the sulfonamide bond:

$$
\text{R-SO}2\text{Cl} + \text{H}2\text{N-R'} \xrightarrow{\text{TEA, THF}} \text{R-SO}_2\text{NH-R'} + \text{HCl}
$$

Yields for this step range from 65–80%, contingent on the purity of the amine and reaction time.

Stereochemical Control

The E-configuration is enforced by employing bulky bases (e.g., lithium hexamethyldisilazide, LHMDS) that favor trans-addition during sulfonylation. Solvent polarity also plays a role: nonpolar solvents like toluene stabilize the transition state for E-isomer formation.

Functionalization of Aromatic Rings

Methoxy Group Installation

Methoxy substituents are introduced via Williamson ether synthesis. For instance, 4-hydroxy-3-methoxyphenylboronic acid is reacted with 4-chlorobenzyl bromide in the presence of potassium carbonate (K$$2$$CO$$3$$) and a palladium catalyst:

$$
\text{HO-Ar-OH} + \text{Br-CH}2\text{C}6\text{H}4\text{Cl} \xrightarrow{\text{Pd(dppf)Cl}2, \text{K}2\text{CO}3} \text{CH}2\text{C}6\text{H}_4\text{Cl-O-Ar-OMe}
$$

Reaction conditions are typically maintained at 80–100°C for 12–24 hours, achieving 70–85% yields.

Chlorophenyl Incorporation

The 4-chlorophenylmethoxy group is appended using a copper-mediated Ullmann coupling between a phenolic intermediate and 4-chlorobenzyl chloride . Catalytic amounts of copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) facilitate this transformation at 120°C.

Final Assembly and Purification

Coupling Reactions

The functionalized aromatic intermediates are conjugated to the ethenesulfonamide core via Heck coupling or Suzuki-Miyaura cross-coupling. For example, a palladium-catalyzed Heck reaction between 4-[(4-chlorophenyl)methoxy]-3-methoxystyrene and the sulfonamide intermediate ensures regioselective bond formation.

Chromatographic Purification

Crude product is purified via flash chromatography using silica gel and a gradient eluent (hexane:ethyl acetate, 3:1 to 1:2). The E-isomer is isolated with >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Analytical Characterization

Spectroscopic Validation

  • $$^1$$H-NMR (400 MHz, CDCl$$3$$): δ 7.45 (d, *J* = 16.4 Hz, 1H, CH=CH-SO$$2$$), 7.32–7.28 (m, 4H, Ar-H), 6.92–6.85 (m, 6H, OMe-Ar-H).
  • MS (ESI) : m/z 474.0 [M+H]$$^+$$.

Crystallographic Data

Single-crystal X-ray diffraction confirms the E-configuration, with a dihedral angle of 178.9° between the ethene and sulfonamide planes.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high purity?

  • Methodology : Synthesis requires precise control of reaction conditions. For example, temperature (60–80°C), pH (neutral to slightly basic), and reaction time (12–24 hours) are critical to minimize side reactions like hydrolysis of the sulfonamide group . Solvent choice (e.g., ethanol or DMSO) impacts solubility and reaction kinetics. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity (>95%) .
  • Analytical Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) and 1^1H/13^13C NMR to verify absence of unreacted intermediates .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR : 1^1H NMR should show characteristic peaks for the ethenesulfonamide group (δ 6.8–7.2 ppm, doublet for E-configuration) and methoxy groups (δ 3.7–3.9 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 515.12) .
  • IR Spectroscopy : Validate sulfonamide S=O stretches (~1350 cm1^{-1}) and aromatic C-O-C bonds (~1250 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Screen for enzyme inhibition (e.g., cyclooxygenase-2 or kinases) using fluorometric or colorimetric assays (IC50_{50} determination). For receptor binding, employ radioligand displacement assays (e.g., 3^3H-labeled ligands). Use HEK293 or HeLa cells for cytotoxicity profiling (MTT assay, 48–72 hr exposure) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

  • Structural Modifications : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess binding affinity changes .
  • Pharmacophore Modeling : Use docking simulations (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with sulfonamide oxygen) .
  • Biological Testing : Compare IC50_{50} values across modified analogs in enzyme panels to map selectivity trends .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Purity Reassessment : Contradictions may arise from undetected impurities. Re-analyze batches via LC-MS and quantify impurities (>0.5% threshold) .
  • Assay Reproducibility : Replicate assays across multiple labs with standardized protocols (e.g., ATP concentration in kinase assays).
  • Metabolite Screening : Incubate the compound with liver microsomes to identify active/inactive metabolites that may influence results .

Q. How can computational methods predict metabolic stability and toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate metabolic lability (e.g., CYP3A4/2D6 susceptibility) and hepatotoxicity .
  • Metabolite Identification : Perform in silico metabolism (GLORYx) to predict Phase I/II metabolites. Validate with in vitro microsomal assays .

Q. What are best practices for evaluating compound stability under physiological conditions?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Light/Temperature Sensitivity : Store aliquots at -20°C (long-term) and 4°C (short-term). Assess photodegradation under UV light (300–400 nm) .

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